

ACY-738: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: ACY-738

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of **ACY-738**, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction and Discovery

ACY-738 was developed by Acetylon Pharmaceuticals (later acquired by Celgene) as part of a focused effort to create next-generation, selective HDAC inhibitors with improved therapeutic windows compared to non-selective inhibitors. The medicinal chemistry strategy centered on designing compounds that could potently and selectively target the unique catalytic domain of HDAC6, a class IIb histone deacetylase. This approach aimed to minimize the side effects associated with the inhibition of class I HDACs while harnessing the therapeutic potential of modulating HDAC6 activity in various diseases, including neurodegenerative disorders and cancers. **ACY-738**, chemically known as N-hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide, emerged from these efforts as a lead candidate with excellent potency, selectivity, and brain bioavailability.

Mechanism of Action

ACY-738 is a highly potent and selective inhibitor of HDAC6.[1][2][3] Its primary mechanism of action involves binding to the zinc-containing catalytic domain of the HDAC6 enzyme, thereby blocking its deacetylase activity. HDAC6 is predominantly a cytoplasmic enzyme with key substrates that include α -tubulin, a major component of microtubules. By inhibiting HDAC6, **ACY-738** leads to the hyperacetylation of α -tubulin, which in turn enhances microtubule stability and function. This is crucial for essential cellular processes such as axonal transport, which is often impaired in neurodegenerative diseases.

Signaling Pathway of ACY-738 Action



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Caption: Mechanism of action of **ACY-738**.

Quantitative Data

The following tables summarize the key quantitative data for **ACY-738** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of ACY-738

Target	IC50 (nM)	Selectivity vs. HDAC6
HDAC6	1.7	-
HDAC1	94	~55-fold
HDAC2	128	~75-fold
HDAC3	218	~128-fold

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

Table 2: Preclinical Pharmacokinetics of ACY-738

Species	Route	Dose	Cmax	T1/2 (plasma)
Mouse	IP	5 mg/kg	1310 ng/mL	12 minutes
Rat	Oral	10 mg/kg	212 ng/mL (79 nM)	2.2 hours

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)

Experimental Protocols

This section details the methodologies for key experiments cited in the development of **ACY-738**.

Fluorogenic HDAC6 Inhibition Assay

This assay is used to determine the in vitro potency of compounds against HDAC6.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC6 enzyme. Deacetylation by HDAC6 allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC6 activity.

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of **ACY-738** in DMSO.
 - Dilute the HDAC6 enzyme and the fluorogenic substrate in the assay buffer.
 - Prepare a developer solution containing a lysine developer enzyme.
- Assay Procedure:

- Add the assay buffer, diluted **ACY-738** (or vehicle control), and the diluted HDAC6 enzyme to the wells of a 96-well microplate.
- Initiate the reaction by adding the fluorogenic substrate.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and initiate fluorescence development by adding the developer solution.
- Incubate at room temperature for 15-30 minutes.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).
 - Calculate the percent inhibition for each concentration of **ACY-738** relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Axonal Transport Assay in Mice

This assay is used to assess the effect of **ACY-738** on axonal transport in living animals.

Principle: A fluorescent tracer that is taken up by nerve terminals and retrogradely transported along axons is injected into a muscle. The movement of the tracer within the axons of the innervating nerve is then visualized and quantified using live-cell imaging.

Protocol:

- Animal Preparation:
 - Anesthetize the mouse (e.g., with isoflurane).
 - Surgically expose the target muscle (e.g., the gastrocnemius muscle) and the corresponding nerve (e.g., the sciatic nerve).
- Tracer Injection:

- Inject a fluorescently labeled tracer (e.g., a non-toxic fragment of tetanus toxin, HcT, conjugated to a fluorescent dye) into the exposed muscle.
- Live Imaging:
 - After a sufficient time for tracer uptake and transport (e.g., 1-2 hours), immobilize the exposed nerve on a microscope stage.
 - Use a confocal or two-photon microscope to visualize the fluorescently labeled vesicles moving within the axons.
 - Acquire time-lapse images of the axonal transport.
- Data Analysis:
 - Use particle tracking software to generate kymographs and quantify various parameters of axonal transport, such as the velocity, flux, and processivity of the fluorescent vesicles.
 - Compare these parameters between vehicle-treated and **ACY-738**-treated animals.

Preclinical Development and Applications

ACY-738 has been evaluated in a range of preclinical models of disease, demonstrating its therapeutic potential.

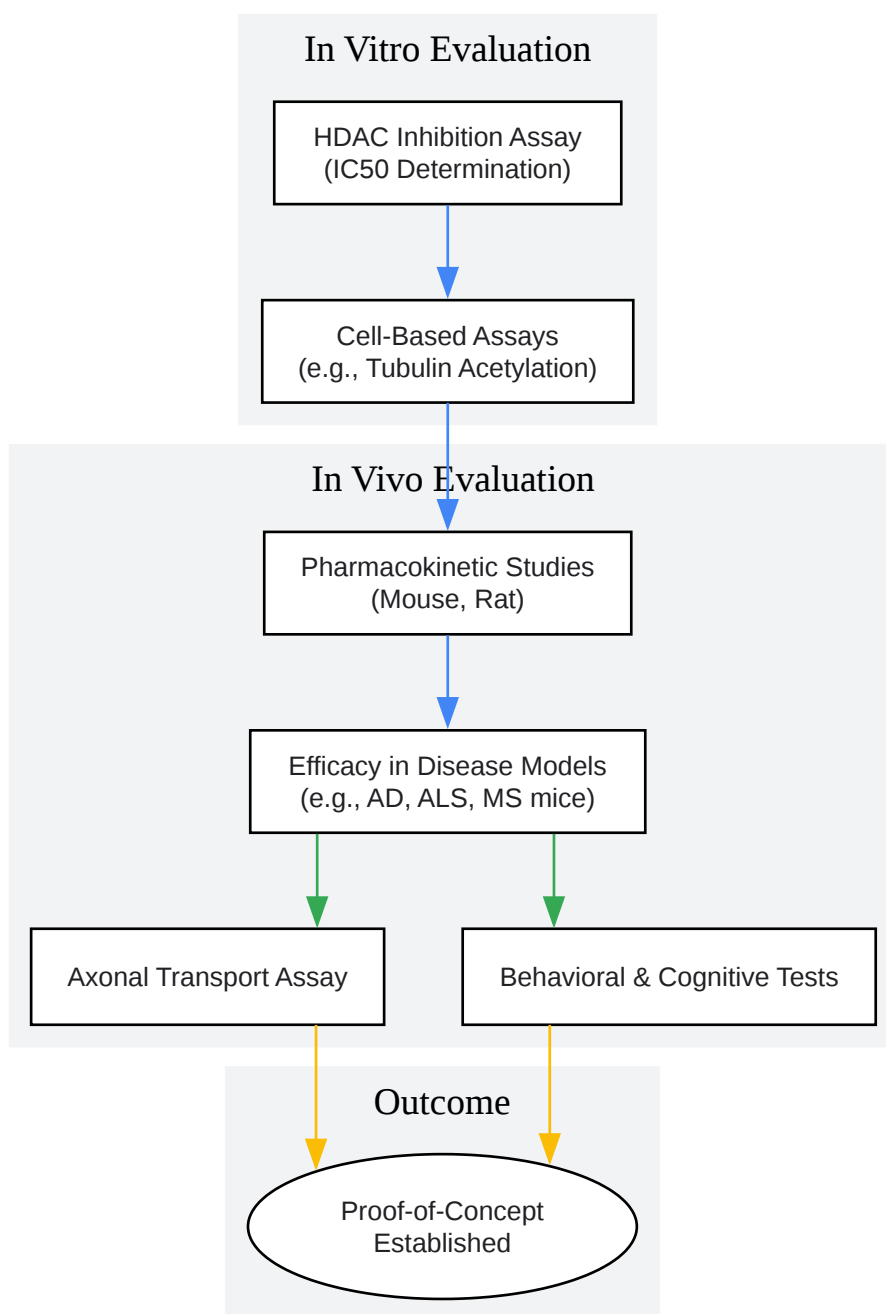
Neurodegenerative Diseases

- Alzheimer's Disease: In mouse models of Alzheimer's disease, **ACY-738** has been shown to rescue deficits in axonal transport, reduce the levels of hyperphosphorylated tau, and improve cognitive function.
- Amyotrophic Lateral Sclerosis (ALS): In mouse models of ALS, **ACY-738** has demonstrated the ability to increase microtubule acetylation in the spinal cord and reduce motor neuron degeneration.
- Multiple Sclerosis (MS): In a mouse model of MS (experimental autoimmune encephalomyelitis), **ACY-738** treatment delayed disease onset, reduced disease severity, and improved short-term memory.[\[5\]](#)[\[6\]](#)

Other Potential Indications

- Systemic Lupus Erythematosus (SLE): In a mouse model of SLE, **ACY-738** reduced disease pathogenesis by inhibiting immune complex-mediated glomerulonephritis and decreasing the production of inflammatory cytokines.[\[4\]](#)[\[7\]](#)
- Cancer: The role of HDAC6 in cancer cell survival has prompted investigations into the anti-cancer effects of selective inhibitors like **ACY-738**, particularly in hematological malignancies like diffuse large B-cell lymphoma.[\[8\]](#)

Experimental Workflow for Preclinical Evaluation



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Caption: Preclinical development workflow for **ACY-738**.

Conclusion

ACY-738 is a well-characterized, potent, and selective HDAC6 inhibitor with a compelling preclinical data package supporting its therapeutic potential in a variety of diseases, most

notably neurodegenerative disorders. Its ability to cross the blood-brain barrier and modulate microtubule dynamics through the hyperacetylation of α -tubulin makes it a promising candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers interested in advancing our understanding and application of selective HDAC6 inhibition.

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